2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S2/c1-22-8-4-2-7(3-5-8)13-18-19-14(21-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBRRJUFMEUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole rings. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the synergistic combination of dichlorothiophene, oxadiazole, and methylsulfanylphenyl groups. Below is a comparative analysis with key analogs:
1,3,4-Oxadiazole Derivatives from Agricultural Studies
describes 1,3,4-oxadiazole derivatives (e.g., compounds III and IV) with pyridine or arylaminothiourea substituents. These analogs exhibit plant growth-promoting effects at low concentrations, attributed to their heterocyclic cores enhancing cellular uptake and interaction with plant hormones. However, the target compound’s dichlorothiophene and methylsulfanyl groups may confer additional pesticidal properties, diverging from purely growth-regulatory roles .
Dichlorophenyl-Containing Fungicides
highlights compounds like etaconazole and propiconazole, which feature dichlorophenyl groups linked to triazole or dioxolan rings. These are broad-spectrum fungicides. sterol demethylases in triazoles). The methylsulfanyl group could enhance soil persistence relative to propiconazole’s propyl chain .
Thiazole-Based Pharmaceuticals
lists thiazole derivatives with complex ureido and hydroperoxy substituents, used in antiviral or antibacterial contexts. While the target compound shares heterocyclic motifs (oxadiazole vs. thiazole), its dichlorothiophene and methylsulfanyl groups suggest agrochemical rather than pharmaceutical applications. Thiazoles often exhibit higher polarity due to nitrogen positioning, whereas the oxadiazole-thiophene system may prioritize membrane permeability in plants .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Agrochemical Potential: The dichlorothiophene moiety in the target compound may disrupt fungal or insect cell membranes, akin to dichlorophenyl fungicides, while the oxadiazole ring could stabilize interactions with plant enzymes .
- Synthetic Flexibility : demonstrates that oxadiazole derivatives are synthesized via cyclization of thioureas or hydrazides, suggesting feasible scalability for the target compound .
- Activity Trade-offs : Compared to etaconazole, the methylsulfanyl group might reduce phytotoxicity but increase environmental persistence due to sulfur’s electron-donating effects .
Biological Activity
2,5-Dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a thiophene ring and an oxadiazole moiety, suggest diverse mechanisms of action that may contribute to its efficacy against various biological targets.
The compound has the following chemical characteristics:
- Molecular Formula: C14H9Cl2N3O2S2
- Molecular Weight: 386.27 g/mol
- CAS Number: 898449-48-4
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular proliferation and apoptosis. For instance, it may affect the activity of topoisomerase II, which is crucial for DNA replication and repair, thereby exerting anticancer effects.
Biological Activity Overview
Research indicates that 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide exhibits various biological activities:
Anticancer Activity
Several studies have reported the compound's cytotoxic effects on different cancer cell lines:
- IC50 Values: The compound demonstrated significant potency against human tumor cell lines with IC50 values comparable to standard chemotherapeutics. For example, it showed effective inhibition in the A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, indicating potential use as an antibiotic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and thiophene moieties significantly influence biological activity:
- The presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity.
- Substitutions at specific positions on the thiophene and oxadiazole rings can alter interaction dynamics with biological targets .
Case Studies
- Antitumor Efficacy : A study evaluated the compound against a panel of cancer cell lines and found that it inhibited cell growth through apoptosis induction mechanisms. Molecular dynamics simulations suggested that it interacts with Bcl-2 proteins primarily via hydrophobic contacts .
- Antimicrobial Testing : Another investigation assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays. This suggests potential for development as a novel antimicrobial agent.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Cyclization Solvent | DMF with iodine/triethylamine | |
| Reaction Time | 1–3 min (reflux) | |
| Purification | Recrystallization (ethanol/water) |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole carbons at ~160–165 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₄H₉Cl₂N₃O₂S) .
Q. Table 2: Key Spectral Data
| Technique | Structural Feature Confirmed | Example Data | Evidence Source |
|---|---|---|---|
| ¹³C NMR | Oxadiazole C=O | δ 162 ppm | |
| IR | Thiophene C-S stretching | 645 cm⁻¹ |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (IC₅₀ thresholds) .
- Compound purity : Impurities >95% via HPLC ensure reproducibility; TLC monitors reaction completion .
- Dosage consistency : Standardize molar concentrations (e.g., 10–100 µM) and exposure times (24–72 hours) .
- Control experiments : Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: What methodological approaches are recommended for modifying the compound to enhance pharmacokinetic properties?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxylation at the phenyl ring) to improve solubility .
- Stability testing : Evaluate hydrolytic stability under physiological pH (1.2–7.4) via HPLC .
- Reaction pathways : Sulfoxide formation (via H₂O₂ oxidation) or amide bond substitution (with amines) alters bioavailability .
Q. Table 3: Derivative Design Strategies
| Modification | Method | Expected Outcome | Evidence Source |
|---|---|---|---|
| Hydroxylation | Electrophilic aromatic substitution | Increased solubility | |
| Sulfoxide formation | Oxidation with H₂O₂ | Enhanced metabolic stability |
Advanced: How should the chemical stability of this compound be evaluated under varying environmental conditions?
Methodological Answer:
- Stress testing : Expose to UV light (254 nm), elevated temperatures (40–60°C), and acidic/basic buffers (pH 2–12) .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., thiophene ring cleavage) .
- Kinetic studies : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf-life .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in aqueous environments (GROMACS/NAMD) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
